618400-50-3 SGK1 Inhibitory Potency: 98-Fold Improvement over Closest Structurally Disclosed Analog
Compound 618400-50-3 demonstrates sub-nanomolar to low-nanomolar inhibitory activity against human SGK1 in a substrate phosphorylation assay. In direct head-to-head comparison within the same patent series (US9174993/US9221828) using identical assay conditions, 618400-50-3 exhibits an IC₅₀ of 2 nM, representing a 98-fold improvement in potency relative to the closest structurally disclosed comparator BDBM50043899 (CHEMBL3356040), which bears alternative halogen substitution and exhibits an IC₅₀ of 196 nM [1]. Both compounds were tested in the same assay system using fluo-5(6)-carboxyfluorescein-RPRAATF-NH₂ fluorescently labeled peptide substrate.
| Evidence Dimension | SGK1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | BDBM50043899 (CHEMBL3356040; US9174993, compound 8): 196 nM |
| Quantified Difference | 98-fold more potent (2 nM vs 196 nM) |
| Conditions | Human SGK1 substrate phosphorylation assay using fluo-5(6)-carboxyfluorescein-RPRAATF-NH₂ fluorescently labeled peptide; pH 7.4; 2°C |
Why This Matters
Procuring 618400-50-3 rather than a structurally similar but less potent analog enables experiments at substantially lower compound concentrations, reducing the risk of off-target effects due to solvent toxicity or non-specific binding at high micromolar doses.
- [1] BindingDB. BDBM50443634 (CHEMBL3092462) affinity data: IC₅₀ = 2 nM. BDBM50043899 (CHEMBL3356040) affinity data: IC₅₀ = 196 nM. US9174993, compounds 6 and 8; US9221828, compounds 6 and 8. View Source
